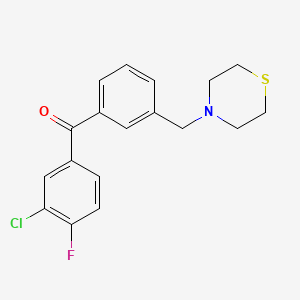

4'-Fluoro-2-morpholinomethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

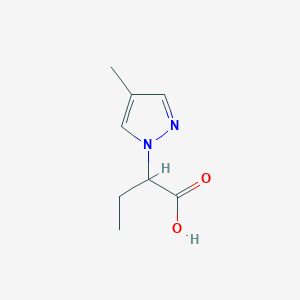

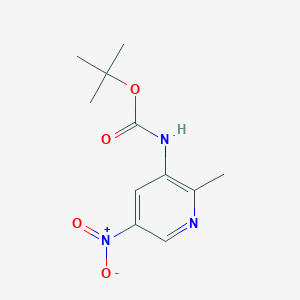

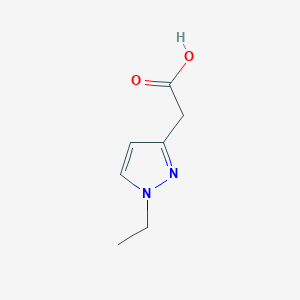

4'-Fluoro-2-morpholinomethylbenzophenone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Interactions and Molecular Analysis

- The derivatives of 1,2,4-triazoles, including a fluoro derivative similar to 4'-Fluoro-2-morpholinomethylbenzophenone, have been synthesized and characterized for their intermolecular interactions. These studies provide insights into the nature of lp⋯π interactions, crucial for understanding molecular behavior in various chemical contexts (Shukla et al., 2014).

Synthesis and Characterization for Biological Activity

- Compounds structurally similar to this compound have been synthesized and characterized for their biological activities, including antimicrobial and antioxidant properties. These studies demonstrate the potential of such compounds in therapeutic applications (Mamatha S.V et al., 2019).

Pharmaceutical Compound Analysis

- A pharmaceutical compound with similarities to this compound has been synthesized, showcasing its potential as a molecular probe in pharmaceutical research. The study also examined its interaction with beta-cyclodextrin, highlighting its versatility in drug formulation (Tang et al., 2004).

Antimicrobial Activity

- Derivatives of this compound have demonstrated significant antimicrobial activity. Such studies contribute to the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Janakiramudu et al., 2017).

Cellular Toxicity and Apoptosis Induction

- Research on compounds structurally related to this compound has shown their potential to induce apoptosis in cells. This is significant for cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy (Zhang et al., 2012).

Antimycobacterial Activity

- Synthesized fluorinated compounds related to this compound have shown promising antimycobacterial activity. This finding is crucial for developing new treatments for mycobacterial infections, such as tuberculosis (Sathe et al., 2011).

Hydrogen-Bond Basicity Research

- The hydrogen-bond basicity of secondary amines, including those similar to this compound, has been studied. This research is fundamental in understanding hydrogen bonding in various chemical and biological processes (Graton et al., 2001).

Polymer Science and Engineering

- Fluorinated phthalazinone monomers, like this compound, have been synthesized and studied for their application in high-performance polymers. This research is significant for the development of advanced materials in engineering and technology (Xiao et al., 2003).

Optimization of Pharmaceutical Production Processes

- The continuous production of a key intermediate, structurally related to this compound, for synthesizing Linezolid, a critical pharmaceutical compound, has been studied. This research contributes to the optimization of drug manufacturing processes (Pereira et al., 2021).

Medicinal Chemistry and Drug Development

- Studies on analogues of amodiaquine, including compounds with structural similarities to this compound, have led to the identification of potential back-up compounds for N-tert-butyl isoquine, contributing to the field of antimalarial drug development (O’Neill et al., 2009).

Propriétés

IUPAC Name |

(4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUERTKMPLBNDKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643539 |

Source

|

| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-68-4 |

Source

|

| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)